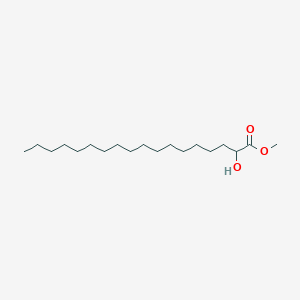

Methyl 2-hydroxyoctadecanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCLLRNNJZLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347938 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-35-1 | |

| Record name | Methyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate: Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, a methyl ester of 2-hydroxyoctadecanoic acid, belongs to the class of alpha-hydroxy fatty acids. These molecules are of significant interest in various scientific fields due to their unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of its parent acid, 2-hydroxyoctadecanoic acid, and discusses the methodologies for its extraction, identification, and analysis. While the direct natural occurrence and abundance of this compound are not extensively documented, this guide infers its presence from the analysis of its parent compound and outlines the necessary experimental protocols for its study.

Natural Sources of 2-Hydroxyoctadecanoic Acid

Current scientific literature indicates that 2-hydroxyoctadecanoic acid is found in a limited range of natural sources, primarily within the marine environment.

Marine Sponges

The most well-documented sources of 2-hydroxyoctadecanoic acid are marine sponges. Specifically, studies have identified this alpha-hydroxy fatty acid as a constituent of the phospholipids (B1166683) in certain sponge species. During the chemical analysis of these sponges, fatty acids are typically extracted and then derivatized to their methyl esters for identification by gas chromatography-mass spectrometry (GC-MS). The identification of this compound in these analyses confirms the presence of the parent 2-hydroxyoctadecanoic acid in the sponge lipids.

One notable study identified 2-hydroxyoctadecanoic acid in the phospholipids of two Senegalese marine sponges of the family Suberitidae: Pseudosuberites sp. and Suberites massa[1].

Abundance of this compound

To date, there is a notable lack of quantitative data in the scientific literature regarding the abundance of this compound in natural sources. Analytical studies have focused on the identification of its parent acid, 2-hydroxyoctadecanoic acid, as part of the total fatty acid profile. The conversion to methyl esters is a standard procedure for analysis, and therefore, the reported data pertains to the presence of the parent acid rather than the natural abundance of the methyl ester itself.

Table 1: Quantitative Abundance of this compound in Natural Sources

| Natural Source | Organism/Tissue | Abundance | Reference |

| Marine Sponges | Pseudosuberites sp. | Data not available | [1] |

| Marine Sponges | Suberites massa | Data not available | [1] |

Note: The table highlights the absence of specific quantitative data for this compound in the cited literature. The presence of its parent acid has been confirmed.

Experimental Protocols

The following section details a composite experimental protocol for the extraction, methylation, and analysis of 2-hydroxyoctadecanoic acid from marine sponge tissue, leading to the identification of this compound.

Lipid Extraction from Marine Sponge Tissue

This protocol is based on standard methods for lipid extraction from marine organisms.

Materials:

-

Fresh or frozen marine sponge tissue

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a known amount of sponge tissue (e.g., 10 g).

-

Homogenize the tissue in a mixture of chloroform and methanol (2:1, v/v) at a ratio of 20 mL of solvent per gram of tissue.

-

After homogenization, filter the mixture to remove solid debris.

-

To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.

Materials:

-

Total lipid extract

-

Methanolic HCl (e.g., 5% HCl in methanol) or BF3-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve a known amount of the lipid extract (e.g., 10 mg) in a known volume of toluene.

-

Add methanolic HCl or BF3-methanol to the lipid solution.

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to allow for complete transesterification.

-

After cooling, add a volume of water and extract the FAMEs with hexane.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

The resulting hexane solution containing the FAMEs, including this compound, is ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the identification and potential quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent)

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-600

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

Identification:

The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries (e.g., NIST, Wiley) and by interpreting the fragmentation pattern. The presence of a hydroxyl group will lead to characteristic fragmentation that aids in its identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from a natural source.

Caption: General workflow for the isolation and identification of this compound.

Signaling Pathways and Logical Relationships

As the biological role of this compound is not yet elucidated, a signaling pathway diagram is not applicable at this time. The logical relationship in its analysis is a linear progression from sample collection to final identification, as depicted in the experimental workflow diagram.

Conclusion

This technical guide summarizes the current knowledge on the natural sources of 2-hydroxyoctadecanoic acid, the parent compound of this compound. While marine sponges have been identified as a source of the parent acid, quantitative data on the abundance of the methyl ester in any natural source remains unavailable. The provided experimental protocols offer a comprehensive framework for researchers to extract, derivatize, and identify this compound from biological matrices. Further research is warranted to explore a wider range of organisms for the presence of this compound and to quantify its abundance, which will be crucial for understanding its potential biological significance and for applications in drug development and other scientific disciplines.

References

Biological role of Methyl 2-hydroxyoctadecanoate in cellular membranes

An In-depth Technical Guide on the Biological Role of 2-Hydroxylated Sphingolipids in Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-hydroxy fatty acids (hFA), such as 2-hydroxyoctadecanoic acid, are critical components of a specific subset of sphingolipids, primarily found in mammals within the nervous system, skin, and kidneys.[1][2] The presence of a hydroxyl group at the C-2 position of the fatty acyl chain imparts unique biophysical properties to the cellular membranes where these lipids reside. Synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), these molecules are essential for the structural integrity of the myelin sheath, the skin's permeability barrier, and the organization of membrane microdomains.[1][2][3] Deficiencies in FA2H are linked to severe neurodegenerative disorders, underscoring the vital role of 2-hydroxylated sphingolipids in maintaining cellular health.[3][4] This guide explores the biosynthesis, membrane function, and signaling involvement of these lipids, presenting key data and experimental methodologies relevant to their study.

Biosynthesis of 2-Hydroxy Fatty Acid-Containing Sphingolipids

The synthesis of 2-hydroxy fatty acids is a critical initial step. The enzyme Fatty Acid 2-Hydroxylase (FA2H), located in the endoplasmic reticulum, catalyzes the hydroxylation of free fatty acids at the C-2 position.[4][5][6] This reaction is stereospecific, producing (R)-2-hydroxy fatty acids.[5][7] Following hydroxylation, the 2-hydroxy fatty acid is activated and incorporated into dihydroceramide (B1258172) by ceramide synthases, entering the sphingolipid metabolic pathway.[1]

Caption: Biosynthesis pathway of 2-hydroxy fatty acid (hFA) containing ceramides.

Role in Cellular Membrane Organization and Properties

The defining characteristic of 2-hydroxylated sphingolipids is their ability to influence the structure and function of cellular membranes. The additional hydroxyl group acts as a hydrogen bond donor and acceptor, enhancing intermolecular interactions within the lipid bilayer.[3]

Formation of Membrane Nanodomains

2-hydroxylated sphingolipids are critical for the organization of plasma membrane nanodomains, also known as lipid rafts.[8][9] These specialized microdomains are enriched in sphingolipids and cholesterol and serve as platforms for concentrating proteins involved in signal transduction.[8][10] The hydrogen bonding capability of the 2-hydroxyl group stabilizes the liquid-ordered (Lo) phase of these domains, distinguishing them from the surrounding liquid-disordered (Ld) phase of the bulk membrane.[3][8] This stabilization is crucial for the proper localization and function of membrane proteins.[8]

Caption: Stabilization of a lipid raft by 2-hydroxylated sphingolipids (hFA-SL).

Impact on Membrane Physical Properties

The incorporation of 2-hydroxy fatty acids, including 2-hydroxyoctadecanoic acid, alters the physical properties of lipid bilayers. Studies using model membranes have provided quantitative data on these effects. Generally, the 2-hydroxyl group increases the packing order and stability of the membrane.[10] However, when present as a free fatty acid, it can have a contrary effect, broadening the phase transition.[11][12]

| Compound | Model Membrane | Molar Ratio (Compound:Lipid) | Method | Observed Effect | Reference |

| (R)-2-hydroxy octadecanoic acid | DMPC | Not specified | DSC | Alleviated the liquid-crystalline state | [11] |

| 2-hydroxy Stearic Acid methyl ester | DMPC | Not specified | Not specified | Broadens phase transition | [12][13] |

| Sphingolipids with 2-hydroxy FAs | Plant Plasma Membrane | Endogenous | Fluorescence | Increase membrane order | [10] |

DMPC: Dimyristoylphosphatidylcholine; DSC: Differential Scanning Calorimetry

Involvement in Cellular Signaling

By organizing membrane nanodomains, 2-hydroxylated sphingolipids play a direct role in signal transduction pathways. A well-characterized example is their function in plant innate immunity.

In Arabidopsis thaliana, 2-hydroxy sphingolipids are required for the proper assembly of a defense signaling platform in the plasma membrane.[8][9] This platform includes pattern recognition receptors (PRRs) and the NADPH oxidase RBOHD. In the absence of these specialized lipids (e.g., in fah1/fah2 mutants), these proteins are mislocalized, leading to a failure to produce a reactive oxygen species (ROS) burst in response to pathogens.[8][9][10]

Caption: Role of 2-hydroxylated sphingolipids in plant pattern-triggered immunity.

Key Experimental Protocols

Analysis of Methyl 2-hydroxyoctadecanoate by HPLC

This protocol describes a general method for the quantification of fatty acid methyl esters after saponification, adapted from procedures for analyzing pectin (B1162225) esterification.[14]

Objective: To quantify the methanol (B129727) released from this compound to infer its concentration.

Methodology:

-

Saponification:

-

Dissolve a known quantity of the lipid sample containing this compound in a suitable organic solvent.

-

Add a standardized solution of sodium hydroxide (B78521) (e.g., 0.5 M NaOH) to initiate hydrolysis of the methyl ester.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 1 hour) to ensure complete saponification, which releases methanol and the sodium salt of 2-hydroxyoctadecanoic acid.

-

-

Neutralization:

-

Carefully neutralize the reaction mixture to a pH of ~7.0 using a dilute acid, such as sulfuric acid (H₂SO₄).

-

-

Sample Preparation:

-

Centrifuge the neutralized sample to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter to prepare it for HPLC analysis.

-

-

HPLC Analysis:

-

System: High-Performance Liquid Chromatograph equipped with a Refractive Index (RI) detector.

-

Column: A column suitable for sugar and alcohol analysis (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

-

Flow Rate: Typically 0.5-0.8 mL/min.

-

Temperature: Maintain the column at a constant temperature (e.g., 60°C).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of methanol.

-

Inject the prepared sample and quantify the methanol peak area against the standard curve. The molar amount of methanol detected corresponds to the initial molar amount of this compound.

-

Assessment of Membrane Fluidity using LAURDAN Fluorescence Spectroscopy

This method uses the fluorescent probe LAURDAN to assess the packing order and fluidity of lipid membranes.[15][16]

Objective: To measure changes in membrane fluidity upon incorporation of 2-hydroxylated lipids.

Methodology:

-

Liposome Preparation:

-

Prepare model liposomes (e.g., DMPC or a complex lipid mixture mimicking a plasma membrane) with and without the lipid of interest (e.g., a 2-hydroxylated sphingolipid).

-

Dry the lipid mixture under nitrogen gas and hydrate (B1144303) with a buffer to form multilamellar vesicles.

-

Extrude the vesicles through polycarbonate filters of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

-

-

LAURDAN Labeling:

-

Add the LAURDAN probe (from a stock solution in ethanol (B145695) or DMSO) to the LUV suspension at a molar ratio of approximately 1:500 (probe:lipid).

-

Incubate in the dark for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the sample at ~350 nm.

-

Record the emission spectra from ~400 nm to ~550 nm.

-

In ordered, gel-phase membranes (Lo), LAURDAN emission peaks at ~440 nm. In disordered, liquid-crystalline membranes (Ld), the peak is red-shifted to ~490 nm due to increased water penetration into the bilayer.

-

-

Data Analysis (Generalized Polarization):

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

-

Interpretation: Higher GP values (approaching +1) indicate a more ordered, less fluid membrane. Lower GP values (approaching -1) indicate a more disordered, fluid membrane.[16] Compare the GP values of control liposomes with those containing the 2-hydroxylated lipid.

-

Conclusion and Future Directions

This compound, as a stable derivative of 2-hydroxyoctadecanoic acid, is a valuable tool for studying the profound impact of 2-hydroxylated lipids on membrane biology. These lipids are not merely passive structural components but are active participants in organizing membrane domains and enabling critical signaling events. The strong link between defects in their synthesis and human neurodegenerative diseases highlights their importance in cellular homeostasis.[2][17] For drug development professionals, understanding how these lipids modulate membrane protein platforms could unveil new therapeutic targets, particularly for diseases involving membrane dysfunction or misregulated signaling at lipid rafts. Future research should focus on identifying the full spectrum of proteins that rely on 2-hydroxylated sphingolipids for their function and exploring the potential of modulating FA2H activity for therapeutic benefit.

References

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Reactome | FA2H hydroxylates 1,2-saturated fatty acids [reactome.org]

- 7. mdpi.com [mdpi.com]

- 8. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of free hydroxylated and methyl-branched fatty acids on the organization of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathway of Methyl 2-hydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of Methyl 2-hydroxyoctadecanoate, a 2-hydroxy long-chain fatty acid methyl ester. The metabolism of this compound is intricately linked to the synthesis and degradation of 2-hydroxylated sphingolipids, which play crucial roles in various cellular processes, including membrane structure, cell signaling, and myelination. This document details the enzymatic steps involved in its conversion to the active free fatty acid form, its incorporation into complex sphingolipids, and its ultimate catabolism. Furthermore, this guide outlines detailed experimental protocols for investigating its metabolic fate and presents the limited available quantitative data. Diagrams of the metabolic and associated signaling pathways are provided to facilitate a deeper understanding of its biological significance.

Introduction

This compound belongs to the class of 2-hydroxy fatty acids (2-OHFAs), which are characterized by a hydroxyl group at the alpha-carbon. In biological systems, 2-OHFAs are primarily found as constituents of sphingolipids, particularly in the nervous system, skin, and kidneys.[1] The presence of the 2-hydroxyl group confers unique biophysical properties to these sphingolipids, influencing membrane fluidity, lipid packing, and intercellular interactions.[2] The metabolism of exogenously supplied this compound is presumed to follow the established pathways for endogenous 2-hydroxy fatty acids, beginning with its hydrolysis to the free fatty acid.

Metabolic Pathway

The metabolic journey of this compound involves several key stages: hydrolysis of the methyl ester, activation to a CoA-thioester, incorporation into sphingolipids, and eventual degradation through peroxisomal α-oxidation.

Hydrolysis of the Methyl Ester

The initial and obligatory step in the metabolism of this compound is the hydrolysis of its methyl ester to yield 2-hydroxyoctadecanoic acid. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes with broad substrate specificity for ester-containing compounds.[3] Human carboxylesterases, particularly CES1 (predominantly in the liver) and CES2 (abundant in the intestine), are the likely candidates for this biotransformation.[3][4] While direct evidence for the hydrolysis of this compound by these enzymes is not available, their known function in the metabolism of various ester-containing drugs and endogenous lipids strongly supports this initial step.[4]

Activation and Incorporation into Sphingolipids

Following hydrolysis, 2-hydroxyoctadecanoic acid is activated to its coenzyme A (CoA) derivative, 2-hydroxyoctadecanoyl-CoA. This activation is a prerequisite for its incorporation into the sphingolipid biosynthetic pathway.

The synthesis of 2-hydroxylated sphingolipids is initiated by the enzyme Fatty Acid 2-Hydroxylase (FA2H) , which hydroxylates long-chain fatty acids to produce 2-hydroxy fatty acids.[5] However, in the case of exogenously supplied this compound, the 2-hydroxy fatty acid is already present.

The 2-hydroxyoctadecanoyl-CoA then serves as a substrate for Ceramide Synthases (CerS) . These enzymes acylate a sphingoid base (like sphingosine (B13886) or sphinganine) to form 2-hydroxy-ceramide.[1] This 2-hydroxy-ceramide can then be further metabolized to more complex 2-hydroxylated sphingolipids, such as 2-hydroxy-glucosylceramide, 2-hydroxy-galactosylceramide, and 2-hydroxy-sphingomyelin, by the action of respective synthases.[1]

Degradation via Peroxisomal α-Oxidation

The catabolism of 2-hydroxy fatty acids occurs through the peroxisomal α-oxidation pathway. Complex 2-hydroxylated sphingolipids are first broken down in the lysosomes to 2-hydroxy-ceramide, which is then hydrolyzed by acid ceramidase to release 2-hydroxyoctadecanoic acid.

The free 2-hydroxyoctadecanoic acid is then transported to the peroxisome for degradation. The key enzyme in this process is 2-hydroxyacyl-CoA lyase 1 (HACL1) .[6][7][8] HACL1 catalyzes the cleavage of 2-hydroxyoctadecanoyl-CoA into heptadecanal (B146464) (a C17 aldehyde) and formyl-CoA.[7] The heptadecanal can be further oxidized to heptadecanoic acid, while formyl-CoA is converted to formate (B1220265) and subsequently to carbon dioxide.[8]

Quantitative Data

Specific quantitative data for the metabolism of this compound is scarce in the literature. The following tables summarize the available data for the key enzymes involved, with the caveat that the substrates are often analogues rather than 2-hydroxyoctadecanoic acid itself.

Table 1: Kinetic Parameters of Key Metabolic Enzymes

| Enzyme | Substrate | Km | Vmax | Source |

| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic acid (C24:0) | <0.18 µM | Not reported | UniProt: Q7L5A8 |

| 2-hydroxyacyl-CoA lyase 1 (HACL1) | 2-hydroxyoctadecanoyl-CoA | Not reported | Not reported | [7] |

Table 2: Tissue Distribution of 2-Hydroxy Fatty Acid-Containing Sphingolipids

| Tissue | Lipid Class | Concentration/Abundance | Source |

| Brain (Myelin) | Galactosylceramide | High concentration, >50% are 2-hydroxylated | [2] |

| Skin (Stratum Corneum) | Ceramides (B1148491) | ~40% of ceramides contain 2-hydroxy fatty acids | [1] |

| Kidney | Glycosphingolipids | Present | [1] |

Involvement in Signaling Pathways

2-hydroxylated sphingolipids are not merely structural components of membranes; they are also implicated in various cell signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[9] Recent evidence suggests a link between 2-hydroxy fatty acids and mTOR signaling. Overexpression of FA2H, leading to increased levels of 2-hydroxylated sphingolipids, has been shown to inhibit the mTOR/S6K1/Gli1 pathway in gastric cancer cells, thereby increasing chemosensitivity.[10] The exact mechanism by which 2-hydroxylated sphingolipids modulate mTOR signaling is still under investigation but may involve the activation of AMPK.[10]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[11] The connection between sphingolipids and Hedgehog signaling is an active area of research. As mentioned above, FA2H has been shown to inhibit the mTOR/S6K1/Gli1 pathway, and Gli1 is a key transcription factor in the Hedgehog signaling cascade.[10] This suggests that 2-hydroxylated sphingolipids may act as negative regulators of Hedgehog signaling.

Experimental Protocols

Investigating the metabolic pathway of this compound requires a multi-step approach involving cell culture, lipid extraction, and analysis by mass spectrometry.

In Vitro Metabolism in Cultured Cells

Objective: To track the conversion of this compound into its metabolites in a cellular context.

Materials:

-

Cell line of interest (e.g., hepatocytes, neurons)

-

Cell culture medium and supplements

-

This compound (and an isotope-labeled internal standard, e.g., d3-Methyl 2-hydroxyoctadecanoate)

-

Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

Treatment: Treat the cells with a known concentration of this compound for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

Harvesting: At each time point, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

-

Lipid Extraction: Perform a lipid extraction using a modified Folch or Bligh-Dyer method. Spike the sample with the internal standard before extraction to correct for sample loss.

-

Sample Preparation for Analysis: The extracted lipids can be analyzed directly or after derivatization, depending on the analytical method.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its fatty acid metabolites.

Procedure:

-

Derivatization: Convert the fatty acids in the lipid extract to their more volatile methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives.[3]

-

GC Separation: Inject the derivatized sample onto a GC column (e.g., a DB-23 capillary column) to separate the different fatty acid species based on their volatility and polarity.[3]

-

MS Detection: Use a mass spectrometer to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Quantify the amount of each metabolite by comparing its peak area to that of the corresponding internal standard.

Analysis of 2-Hydroxylated Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify the various 2-hydroxylated sphingolipid species formed.

Procedure:

-

LC Separation: Inject the lipid extract onto a reverse-phase C18 liquid chromatography column to separate the different sphingolipid classes and molecular species.[12]

-

MS/MS Detection: Use a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the 2-hydroxylated sphingolipids based on their precursor and product ion transitions.[10][12]

-

Quantification: Quantify each sphingolipid species against a corresponding internal standard.

Conclusion

The metabolic pathway of this compound is a complex process that intersects with fundamental aspects of lipid metabolism and cell signaling. While the broad strokes of its metabolic fate can be inferred from our understanding of 2-hydroxy fatty acid biology, a significant need for further research remains. Specifically, direct evidence for the enzymatic hydrolysis of the methyl ester and quantitative data on the kinetics of the key metabolic enzymes with C18 substrates are required for a more complete picture. The experimental protocols outlined in this guide provide a framework for researchers to investigate these unanswered questions and to further elucidate the biological roles of this interesting class of molecules. A deeper understanding of the metabolism of 2-hydroxy fatty acids and their sphingolipid derivatives holds promise for the development of new therapeutic strategies for a range of diseases, from neurodegenerative disorders to cancer.

References

- 1. Automated Annotation of Sphingolipids Including Accurate Identification of Hydroxylation Sites Using MSn Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. marinelipids.ca [marinelipids.ca]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxystearic acid | 629-22-1 | Benchchem [benchchem.com]

- 6. uniprot.org [uniprot.org]

- 7. physoc.org [physoc.org]

- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the mTOR complex 1 pathway by nutrients, growth factors, and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

Methyl 2-Hydroxyoctadecanoate: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of novel and reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. In the complex milieu of metabolic dysregulation, lipid metabolites have emerged as key players and potential indicators of disease states. This technical guide focuses on methyl 2-hydroxyoctadecanoate, a methylated form of 2-hydroxyoctadecanoic acid, as a potential biomarker in the context of metabolic diseases. While research on this specific molecule is still emerging, the broader class of 2-hydroxy fatty acids (2-OHFAs) has shown significant involvement in crucial metabolic pathways, particularly in the regulation of insulin (B600854) secretion. This document aims to provide a comprehensive overview of the current understanding of this compound, including its biochemical context, analytical methodologies for its quantification, and its potential role as a biomarker, supported by available data and a discussion of relevant signaling pathways.

Biochemical Context and Emerging Significance

This compound is the methyl ester of 2-hydroxyoctadecanoic acid, a long-chain 2-hydroxy fatty acid. In biological systems, 2-hydroxy fatty acids are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H).[1] These molecules are integral components of sphingolipids, which are critical for cell membrane structure and signaling.

Recent evidence has illuminated a potentially crucial role for FA2H and its products, 2-OHFAs, in the regulation of glucose-stimulated insulin secretion (GSIS) by pancreatic β-cells.[1] Studies have demonstrated that lower expression of the Fa2h gene and reduced levels of 2-OHFAs are observed in the islets of high-fat diet-induced obese mice and in human islets from individuals with type 2 diabetes.[1] This suggests a potential link between the dysregulation of 2-OHFA synthesis and the pathophysiology of T2D.

The proposed mechanism involves the stabilization of the glucose transporter 2 (GLUT2) on the plasma membrane of pancreatic β-cells by 2-OHFAs.[1] By preventing the internalization and lysosomal degradation of GLUT2, 2-OHFAs enhance glucose uptake, leading to increased intracellular ATP levels and subsequently, a more robust insulin secretion in response to glucose.[1] Given this critical role, the circulating levels of 2-hydroxyoctadecanoic acid, and by extension its methyl ester, may serve as a sensitive biomarker for β-cell function and the progression of metabolic diseases like T2D.

Quantitative Data on Hydroxy Fatty Acids in Metabolic Disease

While specific quantitative data for this compound in metabolic diseases are still limited in publicly available literature, studies on related hydroxy fatty acids provide a valuable frame of reference. The following table summarizes representative concentrations of various free hydroxy fatty acids in the plasma of healthy individuals and patients with type 1 and type 2 diabetes, as determined by liquid chromatography-high resolution mass spectrometry (LC-HRMS).[2] It is important to note that these are the acid forms and not the methyl esters.

| Analyte | Healthy Controls (nmol/mL) | Type 1 Diabetes (nmol/mL) | Type 2 Diabetes (nmol/mL) |

| 6-Hydroxyoctadecanoic acid (6-HODA) | 0.04 ± 0.02 | 0.05 ± 0.03 | 0.06 ± 0.03 |

| 10-Hydroxyoctadecanoic acid (10-HODA) | Not Quantified | 0.01 | 0.01 |

| 9-Hydroxyoctadecanoic acid (9-HODA) | Not Quantified | 0.01 | 0.01 |

| 4-Hydroxyoctadecanoic acid (4-HODA) | Not Quantified | Not Quantified | 0.01 |

| Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) | 0.03 ± 0.02 | 0.02 ± 0.01 | 0.04 ± 0.02 |

Data presented as mean ± standard deviation. "Not Quantified" indicates that the concentration was below the limit of quantification in that study group.[2]

These data indicate that alterations in the circulating levels of hydroxy fatty acids are present in diabetic states. Further targeted studies are warranted to specifically quantify this compound and 2-hydroxyoctadecanoic acid in larger cohorts of patients with T2D and NAFLD to establish their precise concentration ranges and diagnostic potential.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of fatty acid methyl esters.

Protocol: Quantification of 2-Hydroxy Fatty Acid Methyl Esters in Human Plasma by GC-MS

This protocol is a composite based on established methods for the analysis of fatty acids in biological samples.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated 2-hydroxyoctadecanoic acid).

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

-

Incubate the mixture at 50°C for 2 hours to facilitate the methylation of fatty acids.

-

After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water.

-

Vortex and centrifuge to separate the layers.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: 25°C/min to 175°C.

-

Ramp 2: 4°C/min to 230°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For targeted quantification, SIM mode is preferred for higher sensitivity.

-

Ions to Monitor for this compound: The specific ions will depend on the fragmentation pattern of the trimethylsilyl (B98337) (TMS) derivative of this compound, which is often prepared to improve volatility and chromatographic properties. Key ions would be determined from a standard sample.

4. Data Analysis and Quantification:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the analyte by constructing a calibration curve using known concentrations of the standard and the internal standard.

Signaling Pathways and Logical Relationships

The emerging role of 2-hydroxy fatty acids in metabolic regulation, particularly in insulin secretion, can be visualized through the following signaling pathway and experimental workflow diagrams.

Signaling Pathway of 2-OHFAs in Pancreatic β-Cells

References

Spectroscopic Characterization of Methyl 2-hydroxyoctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 2-hydroxyoctadecanoate, a long-chain fatty acid ester. The document details the expected data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. It also provides comprehensive experimental protocols for acquiring these spectra, designed to assist researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.0 | Triplet | H-2 |

| ~3.7 | Singlet | -OCH₃ |

| ~1.6 | Multiplet | H-3 |

| ~1.2-1.4 | Broad Multiplet | -(CH₂)₁₄- |

| ~0.9 | Triplet | H-18 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-1 (C=O) |

| ~70 | C-2 (CH-OH) |

| ~52 | -OCH₃ |

| ~34 | C-3 |

| ~22-32 | C-4 to C-17 |

| ~14 | C-18 |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 3: Mass Spectrometry Data (Electron Ionization - TMS Derivative) for this compound [2]

| m/z | Interpretation |

| 386 | [M]⁺ (Molecular ion of TMS derivative) |

| 371 | [M-CH₃]⁺ |

| 299 | [M-C₅H₁₁O₂Si]⁺ |

| 175 | [CH₃OOC-CH(OTMS)]⁺ |

| 73 | [Si(CH₃)₃]⁺ (Base Peak) |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2920, ~2850 | C-H (alkane) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1460 | C-H (alkane) | Bending |

| ~1170 | C-O (ester) | Stretching |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer (or higher).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (or higher), such as a Varian XL-100.[1]

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (for underivatized compound):

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

If the sample is a solid at room temperature, gently melt a small amount.

-

Apply a small drop of the liquid sample directly onto the center of the ATR crystal to form a thin, uniform film.

FT-IR Analysis:

-

Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Stereochemistry of Methyl 2-hydroxyoctadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, a derivative of stearic acid, is a chiral molecule possessing a stereocenter at the second carbon position. This chirality gives rise to two enantiomers: (R)-Methyl 2-hydroxyoctadecanoate and (S)-Methyl 2-hydroxyoctadecanoate. The distinct spatial arrangement of these enantiomers can lead to significant differences in their biological activities and physical properties. This technical guide provides an in-depth overview of the stereochemistry of this compound, including methods for enantioselective synthesis and separation, analytical techniques for characterization, and an exploration of the stereospecific biological relevance.

Physicochemical Properties and Spectroscopic Data

The separation and characterization of the enantiomers of this compound are crucial for understanding their individual contributions to biological systems. While data for the racemic mixture is available, specific properties of the individual enantiomers are less commonly reported.

Table 1: Physicochemical Properties of this compound

| Property | Racemic this compound | (R)-Enantiomer | (S)-Enantiomer |

| Molecular Formula | C₁₉H₃₈O₃ | C₁₉H₃₈O₃ | C₁₉H₃₈O₃ |

| Molecular Weight | 314.5 g/mol [1] | 314.5 g/mol | 314.5 g/mol |

| CAS Number | 2420-35-1[1] | Not available | Not available |

| Appearance | Solid | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Specific Rotation ([α]D) | 0° (by definition) | Not available | Not available |

Spectroscopic Data:

-

¹H-NMR (CDCl₃): The ¹H-NMR spectrum of racemic this compound shows characteristic signals for the methyl ester protons, the methine proton at the C2 position, and the long alkyl chain. Key chemical shifts include a signal around 3.93 ppm for the -CH(OH)- proton.[2]

-

¹³C-NMR (CDCl₃): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of the trimethylsilyl (B98337) (TMS) derivative of this compound is a common analytical technique for its identification.[3][4]

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers of chiral alcohols and esters. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are highly effective for this purpose due to their enantioselectivity.[5][6] The principle involves the selective reaction of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxyoctadecanoate (General Procedure)

This protocol is a general guideline based on common practices for lipase-catalyzed resolutions and may require optimization for this specific substrate.

-

Materials:

-

Procedure (Transesterification): a. Dissolve racemic this compound (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.1 equivalents) in an anhydrous organic solvent. b. Add immobilized CAL-B (typically 10-50% by weight of the substrate). c. Stir the mixture at a controlled temperature (e.g., 30-45 °C). d. Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached. e. Filter off the immobilized lipase. The enzyme can often be washed with a solvent and reused. f. Remove the solvent from the filtrate under reduced pressure. g. Separate the resulting acylated enantiomer from the unreacted enantiomeric alcohol by column chromatography on silica (B1680970) gel. h. The acylated enantiomer can then be deacylated (e.g., by hydrolysis with a mild base like K₂CO₃ in methanol) to yield the other pure enantiomer.

Chiral Pool Synthesis

Another approach involves the synthesis of the desired enantiomer from a readily available chiral starting material (a "chiral pool"). For instance, enantiopure 2-hydroxy fatty acids can be synthesized from chiral precursors like (S)-malic acid.[7]

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are often effective for resolving chiral alcohols and esters.[8][9]

Experimental Protocol: Chiral HPLC Separation (General Method)

-

Column: Chiralcel OD-H (or a similar polysaccharide-based column).[8][9]

-

Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.[9] The composition can be adjusted to optimize resolution and retention times.[10]

-

Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for the separation of volatile enantiomers. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Experimental Protocol: Chiral GC-MS Analysis (General Method)

-

Derivatization: The hydroxyl group of this compound needs to be derivatized. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trifluoroacetate (B77799) or trimethylsilyl (TMS) ether, respectively.[11][12][13][14]

-

Column: A chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex CB).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is used to achieve separation.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS) for identification.

Biological Significance of Stereochemistry

While specific data on the biological activities of the individual enantiomers of this compound are limited, studies on the corresponding free acid, 2-hydroxyoctanoic acid, provide valuable insights. The stereochemistry of hydroxy fatty acids is often critical for their interaction with biological targets.

For instance, the biological activity of related short-chain hydroxy fatty acids as ligands for hydroxy-carboxylic acid (HCA) receptors has been shown to be stereospecific. It is plausible that the enantiomers of 2-hydroxyoctadecanoic acid, and by extension its methyl ester (which can be hydrolyzed in vivo), exhibit different affinities for such receptors or enzymes.

Racemic this compound has been used in the synthesis of lipid-nucleotide conjugates as anti-HIV agents, where it may influence the cleavage of phosphodiester bonds and the intracellular release of nucleotides.[10][15] The stereochemistry at the C2 position could potentially impact the efficiency of these processes.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential biological functions. The synthesis and separation of its enantiomers can be effectively achieved through enzymatic kinetic resolution and chiral chromatography. Detailed characterization of the individual (R) and (S) enantiomers is essential for elucidating their specific roles in biological systems and for the development of stereochemically pure compounds for research and pharmaceutical applications. Further investigation into the specific biological activities of each enantiomer is warranted to fully understand their therapeutic potential.

References

- 1. larodan.com [larodan.com]

- 2. KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B [scielo.org.co]

- 3. METHYL 12 HYDROXY STEARATE ACID [chembk.com]

- 4. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]

- 5. KINETIC RESOLUTION OF (R,S)-METHYL MANDELATE BY IMMOBILIZED LIPASE PREPARATIONS FROM <I>Candida antarctica</I> B [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. asianpubs.org [asianpubs.org]

- 13. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Effects of Hydroxystearic Acids on Cell Lines: A Review of Related Compounds

Introduction

Methyl 2-hydroxyoctadecanoate is a saturated 2-hydroxy fatty acid methyl ester. While direct studies on its specific in vitro effects on cell lines are not present in the current body of scientific literature, research on other isomers of hydroxystearic acid (HSA) and the biological role of 2-hydroxy fatty acids provides valuable context. This document reviews the existing literature on these related compounds to inform potential future research into the biological activities of this compound.

Hydroxy fatty acids (HFAs) are a class of lipids characterized by a hydroxyl group on the aliphatic chain, and they are involved in various biological processes.[1] Their effects on cell lines, particularly cancer cells, have been an area of active research.

Effects of Hydroxystearic Acid (HSA) Isomers on Cancer Cell Lines

Studies have demonstrated that the position of the hydroxyl group on the stearic acid chain is a critical determinant of its biological activity, particularly its antiproliferative effects on cancer cells.

A study on various HSA regioisomers revealed that their inhibitory potency is influenced by both the hydroxyl group's position and the specific characteristics of the cell line being tested.[2] For instance, 5-HSA, 7-HSA, and 9-HSA showed significant inhibitory effects, whereas 10-HSA and 11-HSA had very weak effects, and 8-HSA showed no inhibitory activity at all.[2] The antiproliferative activity of 7-HSA and 9-HSA enantiomers has been reported on A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and SF268 (glioblastoma) human cancer cell lines.[2]

Notably, 9-hydroxystearic acid (9-HSA) has been identified as an endogenous lipid that can inhibit the growth of several cancer cell lines by acting as a histone deacetylase (HDAC) inhibitor.[2][3] Furthermore, a newly synthesized 6-(S)-HPA (a 16-carbon chain analogue) was found to have potent antiproliferative activity in A549 cells, suggesting it selectively inhibits HDAC class I enzymes and also inhibits the expression of STAT3 (Signal Transducer and Activator of Transcription 3).[1]

The effects of these compounds are not limited to proliferation. For example, 5-HSA has been shown to reduce cell proliferation and also affect cell morphology, causing cells to become smaller and more rounded, which may be indicative of apoptosis induction.[2] Additionally, 5-HSA was found to impact cell motility and migration in several cancer cell lines, including MCF7 (breast cancer), though HeLa (cervical cancer) cells were less affected.[2]

Quantitative Data on Related Hydroxystearic Acids

The following table summarizes the reported IC50 values for various hydroxystearic acid isomers across different human cancer cell lines. It is crucial to reiterate that this data is not for this compound but for other non-esterified, positional isomers.

| Compound | Cell Line | IC50 (µM) |

| 5-HSA | A549 | Data not specified |

| CaCo-2 | Data not specified | |

| SF268 | Data not specified | |

| HeLa | Data not specified | |

| MCF7 | Data not specified | |

| 7-HSA | A549 | Statistically significant inhibition |

| CaCo-2 | Statistically significant inhibition | |

| SF268 | Statistically significant inhibition | |

| 9-HSA | A549 | Statistically significant inhibition |

| CaCo-2 | Statistically significant inhibition | |

| SF268 | Statistically significant inhibition | |

| 10-HSA | All tested | Very weak effect |

| 11-HSA | All tested | Very weak effect |

| 8-HSA | All tested | No inhibitory activity |

Note: Specific IC50 values were not consistently provided in the source material, which instead described the effects qualitatively as "statistically significant inhibition" or "weak effect".[2]

The Role of 2-Hydroxy Fatty Acids (2-HFAs)

2-Hydroxy fatty acids are important components of sphingolipids, which are integral to cell structure and signaling.[4] They are particularly abundant in the nervous system, skin, and kidneys.[4] The synthesis of 2-HFAs is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H).[4][5][6] While the physiological functions of free 2-HFAs are not well understood, it is known that exogenously added 2-HFAs can significantly affect cell physiology.[6]

The primary role of 2-HFAs appears to be as precursors in the biosynthesis of 2-hydroxy-sphingolipids.[4] There is no direct evidence in the reviewed literature to suggest that free 2-HFAs or their methyl esters, like this compound, have been tested for cytotoxic or other in vitro effects on cell lines in the same manner as other HSA isomers.

Experimental Protocols for Studying Hydroxy Fatty Acid Effects

While no protocols exist for this compound, the methodologies used to study other HSAs can serve as a template for future research.

General Workflow for In Vitro Analysis of Hydroxy Fatty Acids

Caption: General experimental workflow for assessing the in vitro effects of a compound on cell lines.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HepG-2, HCT-116) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours to allow for attachment.[7]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours). A control group with vehicle (e.g., DMSO) should be included.

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

There is a clear gap in the scientific literature regarding the in vitro effects of this compound. Research on other positional isomers of hydroxystearic acid suggests that this class of compounds can exhibit significant biological activity, including potent antiproliferative and anti-migration effects on cancer cell lines. The activity is highly dependent on the position of the hydroxyl group.

Future research should focus on systematically evaluating the in vitro effects of this compound on a panel of human cancer cell lines. Initial studies should aim to determine its IC50 values for cytotoxicity and proliferation. Should significant activity be observed, further investigations into its mechanism of action, including its potential effects on apoptosis, cell cycle, cell migration, and specific signaling pathways (such as HDAC or STAT3 inhibition), would be warranted. Such studies will be crucial in determining if this compound holds any therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinct synthesis of saturated hydroxy fatty acids and in vitro evaluation of all hydroxylauric acids on FFA1, FFA4 and GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Hydroxylated Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of hydroxylated fatty acid esters, with a particular focus on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). These endogenous lipids have emerged as promising therapeutic candidates for a range of metabolic and inflammatory diseases. This document details their mechanisms of action, summarizes key quantitative preclinical data, and provides outlines of relevant experimental protocols to facilitate further research and development in this area.

Introduction to Hydroxylated Fatty Acid Esters

Hydroxylated fatty acid esters are a class of lipids characterized by a fatty acid linked via an ester bond to a hydroxyl group of another fatty acid. A prominent and extensively studied subclass is the FAHFAs, which were first identified in 2014.[1] These molecules have demonstrated significant biological activity, positioning them as potential therapeutic agents for conditions such as type 2 diabetes, inflammation, and cancer.[1][2][3]

FAHFAs are present in various mammalian tissues and their levels have been shown to correlate with metabolic health.[1][4] For instance, lower levels of PAHSAs (palmitic acid esters of hydroxy stearic acids) are observed in the serum and adipose tissue of insulin-resistant humans.[1] This discovery has spurred considerable interest in understanding their physiological roles and therapeutic potential.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of hydroxylated fatty acid esters spans several key areas, primarily revolving around their anti-inflammatory and insulin-sensitizing properties.

Metabolic Diseases: Diabetes and Obesity

FAHFAs have shown considerable promise in the management of metabolic disorders. Administration of specific FAHFAs, such as 9-PAHSA, has been demonstrated to lower blood glucose levels and improve glucose tolerance in mouse models of obesity and diabetes.[1][4]

The mechanisms underlying these effects are multifaceted and include:

-

Enhanced Insulin (B600854) Secretion: FAHFAs can stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[5]

-

Improved Insulin Sensitivity: They enhance insulin-stimulated glucose uptake in adipocytes and muscle cells.[5][6] Studies have shown that some fatty acids can increase basal glucose uptake by an average of 34% in adipocytes.[6] Conversely, other fatty acids have been observed to decrease insulin-stimulated glucose uptake by an average of 33%.[6]

-

Stimulation of GLP-1 Secretion: FAHFAs can promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[1][7]

These effects are partly mediated by the activation of G-protein coupled receptors, particularly GPR120 (also known as FFAR4).[1][8]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, and FAHFAs have demonstrated potent anti-inflammatory properties.[9] For example, 9-PAHSA has been shown to reduce adipose tissue inflammation in obese mice.[1]

The anti-inflammatory actions of FAHFAs are thought to be mediated through:

-

GPR120 Activation: Similar to their metabolic effects, the anti-inflammatory properties of some FAHFAs are linked to the activation of GPR120, which can inhibit pro-inflammatory signaling pathways such as the NF-κB pathway.[10][11]

-

Modulation of Cytokine Production: FAHFAs can attenuate the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and other immune cells in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]

-

Chemokine Receptor Antagonism: 9-PAHSA has been found to act as an antagonist at certain chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12]

Cancer

Emerging research suggests that hydroxylated fatty acids and their esters may possess anti-cancer properties. Certain hydroxystearic acids have been shown to inhibit the proliferation of various human cancer cell lines, including those from the colon, cervix, breast, and prostate.[13] The cytotoxic effects appear to be dependent on the specific isomer and the cancer cell type.[13]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from preclinical studies on hydroxylated fatty acid esters.

Table 1: Cytotoxicity of Hydroxystearic Acid (HSA) Isomers in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-HSA | CaCo-2 | 25.1 | [13] |

| HeLa | 22.1 | [13] | |

| 7-HSA | HT29 | 14.7 | [13] |

| HeLa | 26.6 | [13] | |

| MCF7 | 21.4 | [13] | |

| PC3 | 24.3 | [13] | |

| NLF | 24.9 | [13] | |

| 11-HSA | CaCo-2 | 27.6 | [13] |

| MCF7 | 35.8 | [13] | |

| NLF | 29.7 | [13] |

Table 2: Anti-inflammatory Activity of 9-PAHSA

| Assay | Cell Line/Model | Treatment | Effect | IC50/Concentration | Reference |

| Chemokine Receptor Antagonism | HEK293 cells expressing human chemokine receptors | 9-PAHSA | Inhibition of chemokine-induced signaling | CCR6: 1.7 µM, CCR7: 3.2 µM, CXCR4: 3.9 µM, CXCR5: 19 µM | [12] |

| Cytokine Secretion | LPS-stimulated RAW 264.7 macrophages | 9-PAHSA | Reduction of pro-inflammatory cytokine production | Weak effect at 10-100 µM | [12] |

Key Signaling Pathways

The biological effects of hydroxylated fatty acid esters are mediated through several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

GPR120 Signaling Pathway

Activation of GPR120 by FAHFAs initiates downstream signaling cascades that are crucial for both metabolic and anti-inflammatory responses.[10][14]

References

- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. avantiresearch.com [avantiresearch.com]

- 4. RePORT ⟩ RePORTER [reporter.nih.gov]

- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-term fatty acid effects on adipocyte glucose uptake: mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between specific fatty acids, GLP-1 and insulin secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FAHFA footprint in the visceral fat of mice across their lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 2-hydroxyoctadecanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester. The synthesis involves a two-step process commencing with the α-bromination of stearic acid, followed by nucleophilic substitution with a hydroxide (B78521) source and subsequent esterification. This protocol offers a practical guide for researchers requiring this compound for various applications, including its use in the synthesis of lipid-nucleotide conjugates and studies on lipid membrane organization.

Introduction

This compound, also known as methyl 2-hydroxystearate, is a valuable chemical intermediate and research tool. As a hydroxylated fatty acid ester, it has been utilized in the development of anti-HIV agents by facilitating the cleavage of phosphodiester bonds and increasing the intracellular release of nucleotides. Furthermore, it plays a role in biophysical studies, where it has been shown to influence the phase transitions of lipid membranes. The protocol detailed herein provides a clear and reproducible method for the synthesis of this important molecule.

Reaction Scheme

The synthesis of this compound can be achieved through a two-step reaction sequence starting from commercially available stearic acid. The first step involves the α-bromination of stearic acid to yield 2-bromooctadecanoic acid. This intermediate is then subjected to hydrolysis to form 2-hydroxyoctadecanoic acid, which is subsequently esterified with methanol (B129727) to produce the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials and Equipment

-

Stearic acid

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

Red phosphorus (catalytic)

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware for organic synthesis

Synthesis of 2-Bromooctadecanoic Acid (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, add stearic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine (Br₂) to the mixture. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be neutralized by passing it through a sodium hydroxide solution.

-

Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and slowly add water to quench the excess phosphorus tribromide (PBr₃) formed in situ.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-bromooctadecanoic acid.

Synthesis of this compound

-

Dissolve the crude 2-bromooctadecanoic acid in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-hydroxyoctadecanoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

To the purified 2-hydroxyoctadecanoic acid in a round-bottom flask, add an excess of anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | White Solid | >95% |

| 2-Bromooctadecanoic Acid | C₁₈H₃₅BrO₂ | 363.37 | Solid | - |

| 2-Hydroxyoctadecanoic Acid | C₁₈H₃₆O₃ | 300.48 | Solid | - |

| This compound | C₁₉H₃₈O₃ | 314.50 | Solid | >98% |

Experimental Workflow

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-hydroxyoctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Methyl 2-hydroxyoctadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the hydroxyl group, a crucial derivatization step is required to ensure accurate and reproducible results. This protocol details the sample preparation, trimethylsilyl (B98337) (TMS) derivatization, and the specific GC-MS parameters for the separation and identification of this compound. Furthermore, this guide presents a summary of quantitative data and a potential biological context related to hydroxy-carboxylic acid receptors.

Introduction

This compound is a 2-hydroxy fatty acid methyl ester. The analysis of such compounds is essential in various fields, including lipidomics, biomarker discovery, and industrial quality control. Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound necessitates a derivatization step to increase its volatility and improve chromatographic peak shape. The most common and effective method is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This application note provides a detailed protocol for the TMS derivatization and subsequent GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation and Lipid Extraction

For samples containing this compound within a complex matrix (e.g., biological tissues, cell cultures, or reaction mixtures), an initial lipid extraction is required.

Materials:

-

Homogenizer

-

Centrifuge

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-